molecular formula C13H18N2O4S B1416104 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,4-diazepane CAS No. 1082556-61-3

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,4-diazepane

Cat. No. B1416104
M. Wt: 298.36 g/mol
InChI Key: IKEOVWVUWHYMEJ-UHFFFAOYSA-N
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Description

“1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,4-diazepane” is a compound that contains a sulfonamide group linked to a benzene ring . The compound has a molecular weight of 313.33 .


Synthesis Analysis

The starting 1,4-benzodioxines were synthesized via ring closing metathesis using an efficient nitro-Grela catalyst at ppm levels .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,4-diazepane ring attached to a 2,3-dihydro-1,4-benzodioxine-6-sulfonyl group . The InChI code for this compound is 1S/C13H15NO6S/c15-13 (16)10-2-1-5-14 (10)21 (17,18)9-3-4-11-12 (8-9)20-7-6-19-11/h3-4,8,10H,1-2,5-7H2, (H,15,16) .


Chemical Reactions Analysis

The compound has been involved in asymmetric hydrogenation reactions, where excellent enantioselectivities of up to 99:1 er were obtained by using the versatile catalyst system [Ir (cod)Cl] 2 /BIDIME-dimer .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 320.8 . The InChI code for this compound is 1S/C12H16N2O4S.ClH/c15-19 (16,14-5-3-13-4-6-14)10-1-2-11-12 (9-10)18-8-7-17-11;/h1-2,9,13H,3-8H2;1H .

Scientific Research Applications

  • Synthetic Chemistry Methods :

    • Banfi et al. (2007) discussed a short, two-step approach to synthesize diazepane systems using a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This method yielded 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones with high efficiency (Banfi et al., 2007).
  • Biological Activity and Potential Therapeutic Applications :

    • Saingar et al. (2011) synthesized 1H-1,4-diazepines with antimicrobial, antifungal, and anthelmintic activity, highlighting their potential as therapeutic agents (Saingar et al., 2011).
    • Tanaka et al. (2007) designed and synthesized a series of 1,4-diazepane-2,5-diones as human chymase inhibitors, identifying a potent inhibitor with significant inhibitory activity (Tanaka et al., 2007).
  • Solid-Phase Synthesis for Drug Discovery :

    • Fülöpová et al. (2012) described the solid-phase synthesis of 3,4-dihydro-benzo[e][1,4]diazepin-5-ones, useful for library synthesis of corresponding derivatives in combinatorial chemistry, a key process in drug discovery (Fülöpová et al., 2012).
  • Chemical Structure and Properties Analysis :

    • Alonso et al. (2020) conducted structural studies of various diazepin-4-ones, providing insights into the chemical properties and potential applications of such compounds (Alonso et al., 2020).
  • Antibacterial and Anti-inflammatory Potential :

    • Abbasi et al. (2017) explored the antibacterial and lipoxygenase inhibition activities of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, indicating their potential in treating inflammatory ailments (Abbasi et al., 2017).

Safety And Hazards

The compound is labeled with the GHS06 pictogram, indicating that it is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c16-20(17,15-6-1-4-14-5-7-15)11-2-3-12-13(10-11)19-9-8-18-12/h2-3,10,14H,1,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEOVWVUWHYMEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,4-diazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,4-diazepane
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1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,4-diazepane
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1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,4-diazepane
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1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,4-diazepane
Reactant of Route 5
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,4-diazepane
Reactant of Route 6
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,4-diazepane

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